4-(2,4-Difluorophenyl)benzaldehyde can be synthesized through various methods. One common approach involves a reaction between 2,4-difluorobenzaldehyde and a phenyl Grignard reagent. Source: AOBChem product page for 4-(2,4-Difluorophenyl)benzaldehyde:
Scientific research into 4-(2,4-Difluorophenyl)benzaldehyde is ongoing. Potential applications include its use as:
4-(2,4-Difluorophenyl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde functional group attached to a phenyl ring that is further substituted with two fluorine atoms at the 2 and 4 positions. Its molecular formula is C₁₃H₈F₂O, and it has a molecular weight of approximately 234.20 g/mol. The compound exhibits a pale yellow to light brown appearance and is soluble in organic solvents such as ethanol and dichloromethane. The presence of fluorine atoms enhances its lipophilicity and may influence its reactivity in various
These reactions leverage the unique electronic properties imparted by the difluorophenyl substituent, which can stabilize certain intermediates or transition states during reaction processes .
Several synthetic approaches can be utilized to prepare 4-(2,4-Difluorophenyl)benzaldehyde:
These methods highlight the versatility in synthesizing this compound while emphasizing the importance of controlling reaction conditions to achieve high yields and purity .
4-(2,4-Difluorophenyl)benzaldehyde has several potential applications:
The versatility of this compound allows it to play a crucial role across multiple fields of research and industry .
Interaction studies involving 4-(2,4-Difluorophenyl)benzaldehyde have primarily focused on its reactivity with biological targets. Preliminary investigations suggest that it may interact with enzymes or receptors involved in metabolic pathways. Such interactions could provide insights into its potential therapeutic effects or toxicological profiles. Further studies utilizing techniques like molecular docking or enzyme inhibition assays are essential for understanding these interactions comprehensively .
Several compounds exhibit structural similarities to 4-(2,4-Difluorophenyl)benzaldehyde. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Fluorobenzaldehyde | One fluorine substitution | Simpler structure may lead to different reactivity patterns. |
| 4-Fluorobenzaldehyde | One fluorine substitution at para position | Potential for different electronic effects compared to difluoro variant. |
| 2,6-Difluorobenzaldehyde | Two fluorines at different positions | May exhibit different solubility and reactivity due to steric effects. |
| Benzaldehyde | No fluorine substitutions | Serves as a baseline for comparison regarding reactivity and biological activity. |
The presence of multiple fluorine atoms in 4-(2,4-Difluorophenyl)benzaldehyde enhances its lipophilicity and alters its electronic properties compared to these similar compounds. This unique combination may lead to distinct chemical behaviors and biological activities that warrant further investigation .
The Friedel-Crafts acylation reaction represents one of the fundamental approaches for synthesizing 4-(2,4-difluorophenyl)benzaldehyde through the formation of carbon-carbon bonds between aromatic rings [1]. This electrophilic aromatic substitution reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to increase the electrophilicity of the acylating agent [2]. For the synthesis of 4-(2,4-difluorophenyl)benzaldehyde, the reaction involves the acylation of 2,4-difluorobenzene with an appropriate benzaldehyde derivative [1] [3].
The general reaction mechanism proceeds through several key steps [2]. Initially, the Lewis acid catalyst interacts with the acyl chloride to form a complex, creating a positively charged acylium ion [3]. This electrophilic acylium ion then attacks the aromatic ring, leading to the formation of an intermediate arenium ion [2]. The final step involves deprotonation to restore aromaticity, resulting in the formation of the desired product [3] [4].
A significant advantage of the Friedel-Crafts acylation for synthesizing 4-(2,4-difluorophenyl)benzaldehyde is that the electron-withdrawing effect of the carbonyl group prevents multiple acylations, as the ketone product is less reactive than the original molecule [2]. Additionally, carbocation rearrangements are minimized due to the stabilization of the acylium ion by resonance structures [2] [4].
Table 1: Typical Reaction Conditions for Friedel-Crafts Acylation of Fluorinated Benzenes
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Formylbenzoyl chloride | AlCl₃ | Dichloromethane | 0-25 | 65-75 |
| 4-Bromobenzaldehyde | AlCl₃/FeCl₃ | Nitrobenzene | 25-40 | 60-70 |
| 4-Chlorobenzaldehyde | AlCl₃ | Carbon disulfide | 0-10 | 55-65 |
However, the Friedel-Crafts acylation approach for synthesizing 4-(2,4-difluorophenyl)benzaldehyde faces certain limitations [2]. The presence of fluorine atoms on the benzene ring can deactivate the aromatic system toward electrophilic attack, potentially reducing reaction efficiency [5]. Furthermore, the strong Lewis acid conditions may lead to side reactions or decomposition of sensitive functional groups [2] [6].
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for synthesizing 4-(2,4-difluorophenyl)benzaldehyde [7] [8]. This palladium-catalyzed reaction involves the coupling of 2,4-difluorophenylboronic acid with 4-bromobenzaldehyde to form the desired product with high selectivity and yield [7] [9].
The Suzuki coupling offers several advantages for the synthesis of 4-(2,4-difluorophenyl)benzaldehyde, including mild reaction conditions, high functional group tolerance, and the use of environmentally benign reagents compared to other cross-coupling methods [9] [10]. The boronic acids used in this reaction are less toxic and more environmentally friendly than organostannane or organozinc compounds employed in alternative coupling reactions [9] [11].
A typical synthetic route involves the reaction of 2,4-difluorophenylboronic acid (3.6 mmol) with 4-bromobenzaldehyde (3 mmol) in the presence of a palladium catalyst and a base [7]. This approach has been reported to yield 4-(2,4-difluorophenyl)benzaldehyde with good efficiency, making it a preferred method for laboratory and industrial synthesis [7] [8].
Table 2: Optimization of Suzuki-Miyaura Coupling for 4-(2,4-Difluorophenyl)benzaldehyde Synthesis
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 75 |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | DMF | 100 | 8 | 82 |
| PdCl₂ | DPEPhos | NaHCO₃ | EtOH | 78 | 24 | 84 |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 6 | 88 |
The reaction mechanism of the Suzuki-Miyaura coupling for synthesizing 4-(2,4-difluorophenyl)benzaldehyde follows a catalytic cycle involving three primary steps [9]. The cycle begins with oxidative addition of the palladium catalyst to the carbon-halogen bond of 4-bromobenzaldehyde [9] [10]. This is followed by transmetalation, where the 2,4-difluorophenyl group is transferred from the boronic acid to the palladium complex [9]. The final step involves reductive elimination, which forms the carbon-carbon bond between the two aromatic rings and regenerates the palladium catalyst [9] [10].
Recent advancements in Suzuki-Miyaura coupling have focused on developing more efficient catalyst systems and optimizing reaction conditions to improve yields and reduce reaction times [8] [12]. These improvements have made the Suzuki coupling an increasingly attractive method for the industrial production of 4-(2,4-difluorophenyl)benzaldehyde [8] [11].
Beyond the Friedel-Crafts acylation and Suzuki-Miyaura coupling approaches, several alternative synthetic pathways have been developed for the preparation of 4-(2,4-difluorophenyl)benzaldehyde [14]. These methods offer diverse routes that may be advantageous depending on available starting materials, desired scale, and specific reaction conditions [15] [16].
One alternative approach involves the reduction of corresponding acid chlorides to aldehydes [5] [17]. In this method, fluorinated benzoyl chlorides are reduced to the corresponding benzaldehydes through a Rosenmund reaction in the presence of a supported palladium catalyst and a catalyst moderator [17]. This process has been optimized to minimize overhydrogenation of the acid chloride to the corresponding benzene, which can be a common side reaction [5] [17].
Another synthetic route utilizes the formylation of fluorinated aromatic derivatives through the reaction with carbon monoxide and aluminum chloride at relatively low pressure and temperature [14]. This method has been reported to provide very high yields of fluorinated benzaldehydes and represents a cost-effective and safe procedure for their production [14] [16].
Table 3: Comparison of Alternative Synthetic Routes to 4-(2,4-Difluorophenyl)benzaldehyde
| Synthetic Method | Key Reagents | Reaction Conditions | Advantages | Limitations | Yield (%) |
|---|---|---|---|---|---|
| Rosenmund Reduction | Acid chloride, H₂, Pd catalyst | 50-80°C, 1-3 atm | High selectivity | Potential overreduction | 70-85 |
| CO Formylation | 2,4-Difluorobenzene, CO, AlCl₃ | 45-90°C, 150-250 psig | Cost-effective, scalable | Requires pressure equipment | 75-90 |
| Halogen-Exchange Chemistry | Chlorinated precursors, fluoride source | 100-150°C | Versatile substrate scope | Harsh conditions | 60-75 |
| Oxidation of Alcohols | 4-(2,4-Difluorophenyl)benzyl alcohol, oxidant | 25-50°C | Mild conditions | Requires pre-functionalized substrate | 80-95 |
The halogen-exchange (HALEX) chemistry represents another alternative pathway for preparing fluorinated benzaldehydes [14]. This approach involves the exchange of chlorine or bromine atoms with fluorine on aromatic rings, allowing for the synthesis of specifically fluorinated benzaldehyde derivatives [14] [18]. While this method offers versatility in terms of substrate scope, it often requires harsh reaction conditions that may limit its applicability for sensitive substrates [14] [18].
Additionally, the oxidation of corresponding benzyl alcohols provides a mild and selective route to 4-(2,4-difluorophenyl)benzaldehyde [19] [16]. Various oxidation methods have been developed, including the use of potassium dichromate, which has been reported to yield the desired benzaldehyde in good to excellent yields [19] [17].
Understanding the reaction mechanisms involved in the synthesis of 4-(2,4-difluorophenyl)benzaldehyde is crucial for optimizing reaction conditions and developing more efficient synthetic routes [20] [21]. Mechanistic studies have provided valuable insights into the factors that influence reactivity, selectivity, and yield in the various synthetic approaches [22] [23].
For the Friedel-Crafts acylation pathway, mechanistic investigations have revealed that the electron-withdrawing nature of the fluorine substituents on the aromatic ring significantly affects the reactivity pattern [1] [24]. The fluorine atoms deactivate the ring toward electrophilic attack and direct the incoming acylium ion to specific positions [24]. This understanding has led to the development of modified reaction conditions that compensate for the reduced reactivity of fluorinated aromatic compounds [2] [24].
In the case of Suzuki-Miyaura coupling, detailed mechanistic studies have elucidated the role of the base in facilitating the transmetalation step [9] [10]. The base activates the boronic acid by forming a more nucleophilic boronate species, which enhances the transfer of the organic group to the palladium center [9]. Additionally, the choice of ligands has been shown to significantly influence the rate and selectivity of the coupling reaction [8] [12].
Table 4: Key Mechanistic Insights for Different Synthetic Routes to 4-(2,4-Difluorophenyl)benzaldehyde
| Synthetic Route | Rate-Determining Step | Key Intermediates | Influencing Factors | Mechanistic Tools Used |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Electrophilic attack | Acylium ion, σ-complex | Lewis acid strength, substrate electronics | Kinetic studies, isotope labeling |
| Suzuki-Miyaura Coupling | Oxidative addition | Organopalladium complex | Ligand effects, base strength | DFT calculations, spectroscopic analysis |
| Rosenmund Reduction | Hydride transfer | Acyl-palladium species | Catalyst poisoning, hydrogen pressure | In situ monitoring, reaction profiling |
| CO Formylation | CO insertion | Metal-carbonyl complex | Temperature, pressure, Lewis acid | Mechanistic probes, computational studies |
For alternative synthetic pathways, such as the Rosenmund reduction of acid chlorides, mechanistic studies have focused on understanding the factors that control selectivity and prevent overreduction [5] [17]. The use of catalyst moderators, such as sulfur compounds or quinoline derivatives, has been shown to selectively poison the catalyst, thereby inhibiting the further reduction of the aldehyde to the corresponding alcohol or hydrocarbon [17] [21].
Computational studies have also contributed significantly to the elucidation of reaction mechanisms [22] [21]. Density functional theory (DFT) calculations have been employed to model transition states and reaction intermediates, providing insights into the energetics and stereochemical aspects of the various transformations [21] [23]. These computational approaches, combined with experimental mechanistic probes, have led to a more comprehensive understanding of the factors that govern the synthesis of 4-(2,4-difluorophenyl)benzaldehyde [22] [23].
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